5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one
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Overview
Description
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one is a chemical compound with a unique structure that includes a bromomethyl group, a hydroxy group, and a trimethyl-substituted oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a precursor compound. One common method is the reaction of a hydroxy-substituted oxazolidinone with bromomethyl reagents under controlled conditions. For example, the use of paraformaldehyde and hydrobromic acid in acetic acid can facilitate the bromomethylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the oxazolidinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, which can replace the bromine atom under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the hydroxy group.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the oxazolidinone ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or aldehydes.
Scientific Research Applications
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisatins: These compounds share the bromine substitution but differ in the core structure, leading to different reactivity and applications.
Uniqueness
5-(Bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one is unique due to its combination of a bromomethyl group and a hydroxy-substituted oxazolidinone ring. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other brominated compounds.
Properties
CAS No. |
824950-54-1 |
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Molecular Formula |
C7H12BrNO3 |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-(bromomethyl)-3-hydroxy-4,4,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12BrNO3/c1-6(2)7(3,4-8)12-5(10)9(6)11/h11H,4H2,1-3H3 |
InChI Key |
DDGSODVCFXJYRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)N1O)(C)CBr)C |
Origin of Product |
United States |
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